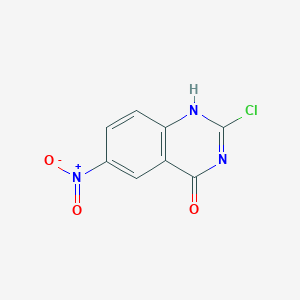

2-chloro-6-nitro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-chloro-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRXYMXBVELPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

The compound “2-chloro-6-nitro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that derivatives of quinazolinones, including 2-chloro-6-nitro-1H-quinazolin-4-one, exhibit promising anticancer activities. For instance, studies indicate that quinazolinone compounds can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to "thymineless cell death," making these compounds valuable in cancer therapy .

Photodynamic Therapy

Recent studies have highlighted the photodynamic effects of quinazolinones when exposed to UVA irradiation. Specifically, 6-nitro-quinazolinone derivatives have been shown to exhibit photodestructive properties against various cancer cell lines, including glioblastoma and melanoma . This suggests that this compound could be explored for use in photodynamic therapy, providing a minimally invasive treatment option for certain cancers.

Biological Research

Biochemical Probes

In biochemical research, this compound serves as a valuable probe for studying enzyme activities and protein interactions. Its ability to selectively bind to specific biomolecules allows researchers to investigate complex biological pathways and mechanisms.

Antibacterial Activity

Quinazolinone derivatives have also been investigated for their antibacterial properties. The structural features of these compounds enable them to interact with bacterial enzymes or cellular components, potentially leading to the development of new antibiotics .

Synthetic Organic Chemistry

Building Blocks for Synthesis

In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique chemical properties facilitate various synthetic transformations, making it a versatile reagent in chemical reactions aimed at producing novel compounds with desired functionalities .

Industrial Applications

Material Science

The compound may find applications in the development of specialized materials due to its unique chemical characteristics. Its potential role as a catalyst or additive in industrial processes could lead to advancements in material science and engineering.

Case Study 1: Anticancer Activity

A study published in Pharmacology explored the anticancer effects of 6-nitroquinazolinone derivatives on glioblastoma cell lines. The results indicated significant cytotoxicity when combined with UVA irradiation, showcasing the potential of these compounds in cancer treatment strategies .

Case Study 2: Enzyme Inhibition

Research conducted by Al-Omary et al. focused on designing and synthesizing quinazolinone derivatives as DHFR inhibitors. Their findings revealed that specific substitutions on the quinazolinone ring significantly enhanced inhibitory activity against DHFR, indicating a promising avenue for drug development targeting cancer metabolism .

Mechanism of Action

The mechanism of action of the compound “2-chloro-6-nitro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and its role in various biological processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Quinazolinone Derivatives

*Estimated based on analogous structures.

Preparation Methods

Synthetic Pathway

This method involves the direct cyclization of 2-chloro-5-nitrobenzamide using formamidine acetate as the cyclizing agent. The nitro and chloro groups are pre-installed on the benzamide precursor, ensuring correct regiochemistry in the final product.

Stepwise Procedure

-

Synthesis of 2-Chloro-5-nitrobenzoic Acid :

-

Conversion to 2-Chloro-5-nitrobenzamide :

-

Cyclization to Quinazolinone :

Advantages and Limitations

-

Advantages : High regioselectivity, fewer purification steps, and scalability for industrial production.

-

Limitations : Requires handling of corrosive nitrating agents and high-temperature conditions.

Nitration of 2-Chloroquinazolin-4(3H)-one

Synthetic Pathway

This approach involves post-cyclization nitration of 2-chloroquinazolin-4(3H)-one. The nitro group is introduced at position 6 via electrophilic aromatic substitution.

Stepwise Procedure

-

Synthesis of 2-Chloroquinazolin-4(3H)-one :

-

Nitration at Position 6 :

Advantages and Limitations

-

Advantages : Compatibility with diverse quinazolinone derivatives.

-

Limitations : Risk of over-nitration and moderate yields due to competing side reactions.

Chlorination of 6-Nitroquinazolin-4(3H)-one

Synthetic Pathway

This method introduces the chloro group at position 2 via nucleophilic aromatic substitution (SNAr) on a pre-nitrated quinazolinone intermediate.

Stepwise Procedure

-

Synthesis of 6-Nitroquinazolin-4(3H)-one :

-

Chlorination at Position 2 :

Advantages and Limitations

-

Advantages : High functional group tolerance and compatibility with electron-deficient aromatic systems.

-

Limitations : Requires stoichiometric POCl₃, generating hazardous waste.

Comparative Analysis of Methods

Mechanistic Insights

Regioselectivity in Nitration

The nitro group is introduced at position 6 due to the meta-directing nature of the chloro substituent during electrophilic substitution. Computational studies suggest that the transition state for nitration is stabilized by resonance interactions with the electron-withdrawing chloro group.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-chloro-6-nitro-1H-quinazolin-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of nitro-substituted quinazolinones typically involves multi-step pathways. A common approach is the condensation of halogenated aldehydes with nitro-containing precursors, followed by cyclization. For example:

- Step 1 : React 4-chlorobenzaldehyde derivatives with nitro-acetate esters under acidic conditions to form intermediate dihydroquinazolinones .

- Step 2 : Introduce the nitro group via nitration or utilize pre-nitrated intermediates to avoid side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., ZnCl₂ for cyclization). Yields can improve from 50% to >75% by controlling temperature gradients and stoichiometry .

Q. Table 1. Representative Synthetic Routes for Analogous Nitroquinazolinones

| Precursor | Key Step | Yield | Challenges |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzoate | Multi-step cyclization | 2–5% | Low regioselectivity |

| Chlorophenyl-thioacetate | Hydrogenation post-condensation | 65–75% | Purification complexity |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₈H₄ClN₃O₃) and detect isotopic patterns for chlorine .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects. Use DEPT-135 to distinguish CH₂/CH₃ groups in sidechains .

- XRD (X-ray Diffraction) : Resolve crystallographic ambiguities (e.g., nitro group orientation) using SHELXL refinement .

- HPLC-PDA : Assess purity (>95%) with C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can SHELX software address crystallographic challenges in nitroquinazolinone derivatives?

Methodological Answer: SHELX is robust for small-molecule refinement, particularly for high-resolution data or twinned crystals:

- Structure Solution : Use SHELXD for dual-space algorithms to locate heavy atoms (e.g., Cl) in poor-quality datasets .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model nitro group disorder.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

Case Study : A nitroquinazolinone derivative showed R-factor discrepancies (R1 = 0.05 vs. 0.12) due to twinning; SHELXL’s TWIN law resolved the ambiguity .

Q. How should researchers resolve contradictions in reported biological activities of nitroquinazolinones?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. ineffective) often stem from:

- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols across labs (e.g., broth microdilution vs. agar diffusion) .

- Compound Purity : Confirm purity via HPLC and rule out degradation products.

- Structural Confounders : Compare substituent effects (e.g., 6-nitro vs. 6-fluoro analogs) using SAR tables .

Q. Table 2. Biological Activity of Selected Nitroquinazolinones

| Compound | Target Pathogen | MIC (µg/mL) | Study |

|---|---|---|---|

| 6-Nitro-3-thiazolidinone | S. aureus (Gram+) | 8 | |

| 6-Nitro-2-chloroquinazolinone | E. coli (Gram–) | >64 |

Q. What experimental designs are optimal for SAR studies on this compound derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with variable substituents at positions 2 (Cl) and 6 (NO₂). Introduce electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .

- In Silico Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

- Dose-Response Profiling : Test derivatives across 5–6 log concentrations to calculate IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.